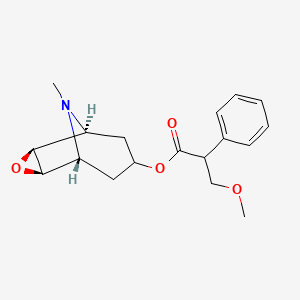
O-Methylscopolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methylscopolamine, also known as methscopolamine, is a quaternary ammonium derivative of scopolamine. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is commonly used in the form of its bromide or nitrate salt and has applications in treating peptic ulcers, reducing stomach acid secretion, and managing motion sickness .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylscopolamine typically involves the methylation of scopolamine. One common method is the reaction of scopolamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions: O-Methylscopolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
O-Methylscopolamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Employed in studies of muscarinic acetylcholine receptors and their role in neurotransmission.
Medicine: Utilized in the treatment of peptic ulcers, motion sickness, and as an antispasmodic agent.
Industry: Applied in the formulation of pharmaceuticals and as a drying agent in various products .
作用機序
O-Methylscopolamine exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. Specifically, it prevents communication between the vestibular system and the vomiting center in the brain, thereby reducing nausea and vomiting. Additionally, it reduces gastric acid secretion and gastrointestinal motility .
類似化合物との比較
Scopolamine: A naturally occurring tropane alkaloid with similar anticholinergic properties but differs in its ability to cross the blood-brain barrier.
Hyoscine Butylbromide: Another quaternary ammonium compound used as an antispasmodic agent.
Atropine: A tropane alkaloid with broader applications in medicine, including as a pre-anesthetic agent
Uniqueness: O-Methylscopolamine is unique in its strong anticholinergic effects while having limited central nervous system penetration due to its quaternary ammonium structure. This makes it particularly useful for peripheral applications without significant central side effects .
特性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |
InChIキー |
GWMNMILYYNDRFC-DBPPKFAGSA-N |
異性体SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

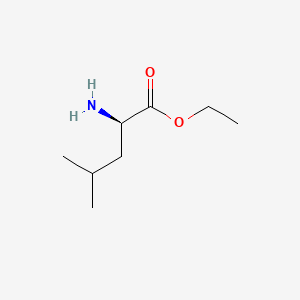
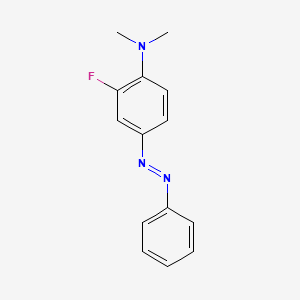

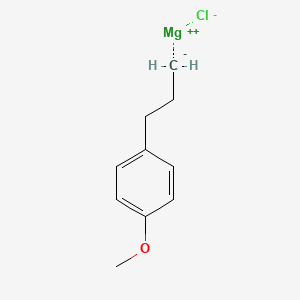
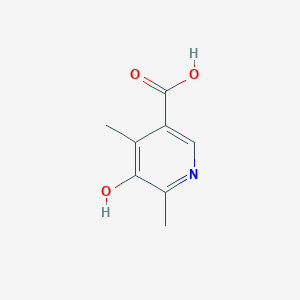
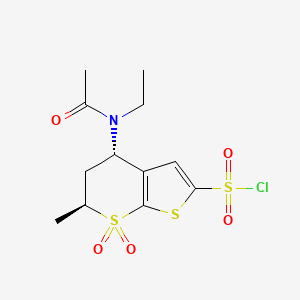
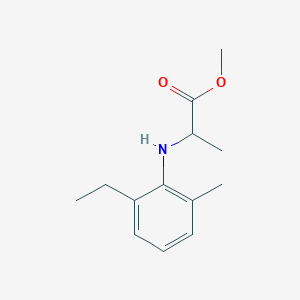


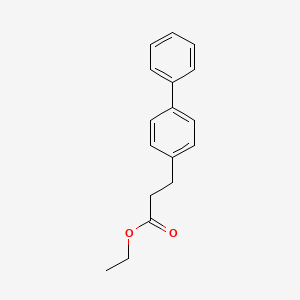
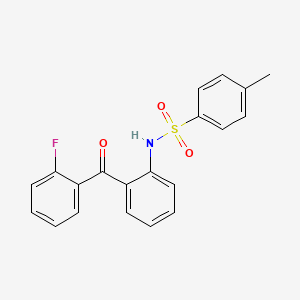
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
